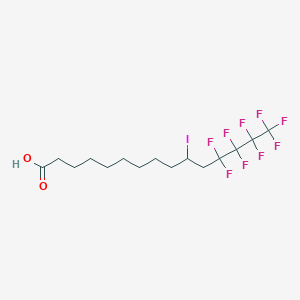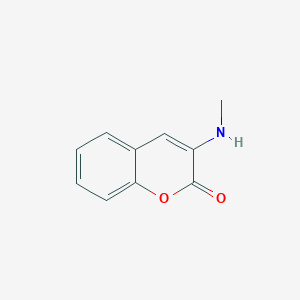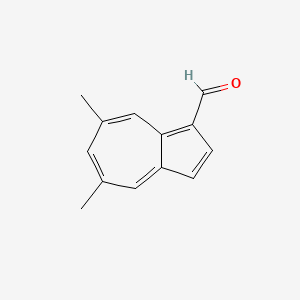
Dicyclohexyl(3-methoxyprop-1-EN-1-YL)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane is a chemical compound that belongs to the class of organoboranes It is characterized by the presence of a boron atom bonded to a 3-methoxyprop-1-en-1-yl group and two cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3-methoxyprop-1-en-1-yl)borane typically involves the reaction of cyclohexylborane with 3-methoxyprop-1-en-1-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency, yield, and purity. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the 3-methoxyprop-1-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound include boronic acids, borates, and substituted organoboranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential in developing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of dicyclohexyl(3-methoxyprop-1-en-1-yl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the 3-methoxyprop-1-en-1-yl group.
Cyclohexyl(3-methoxyprop-1-en-1-yl)borane: Contains only one cyclohexyl group.
Triethylborane: Another organoborane with different alkyl groups.
Uniqueness
Dicyclohexyl(3-methoxyprop-1-en-1-yl)borane is unique due to the presence of both cyclohexyl and 3-methoxyprop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other organoboranes may not be suitable.
Propiedades
Número CAS |
178804-55-2 |
|---|---|
Fórmula molecular |
C16H29BO |
Peso molecular |
248.2 g/mol |
Nombre IUPAC |
dicyclohexyl(3-methoxyprop-1-enyl)borane |
InChI |
InChI=1S/C16H29BO/c1-18-14-8-13-17(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h8,13,15-16H,2-7,9-12,14H2,1H3 |
Clave InChI |
RLYJYCZHLXUALQ-UHFFFAOYSA-N |
SMILES canónico |
B(C=CCOC)(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


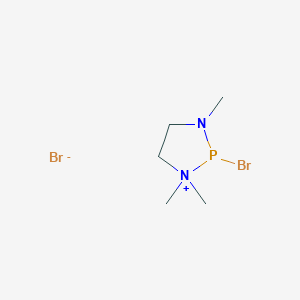

![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

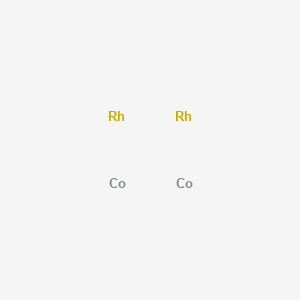
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
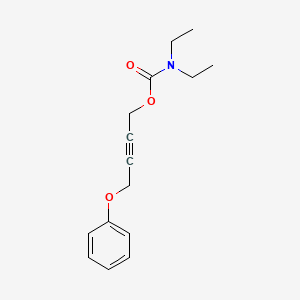
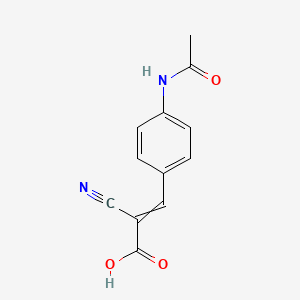
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
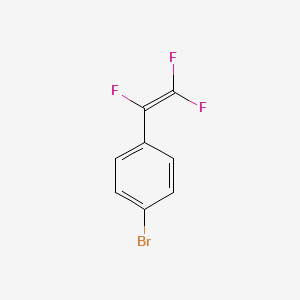
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
